molecular formula C22H24F3N3OS B459979 6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 489405-10-9

6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B459979
CAS RN: 489405-10-9
M. Wt: 435.5g/mol
InChI Key: HJMCQFDXCACAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H24F3N3OS and its molecular weight is 435.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

This compound has been studied for its potential anti-cancer activity . It has been evaluated against four human cancer cell lines: 'HeLa - Cervical cancer (CCL-2); COLO 205- Colon cancer (CCL- 222); HepG2 - Liver cancer (HB-8065); MCF7 - Breast cancer (HTB-22)' . Promising compounds have been identified, and molecular docking interactions have been studied for these compounds .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound . These studies are crucial in understanding the interaction between the compound and the target protein in the body, which can provide insights into the compound’s mechanism of action .

Drug Design and Medicinal Chemistry

The compound’s structural similarity to DNA bases such as adenine and guanine makes it of interest in drug design and medicinal chemistry . It is found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Solubility Studies

The compound’s lack of aqueous solubility is a major obstacle in developing it into effective anticancer drugs . Therefore, studies are being conducted to improve its solubility, which is crucial for its absorption and distribution in the body .

Synthesis of Derivatives

The compound is used in the synthesis of amide functionalized trifluoromethyl thieno [2,3-b]pyridine derivatives . These derivatives are prepared starting from the reaction between 1,3 di-ketone and thiocyanoacetamide .

Antiviral Activity

Fused pyridine derivatives, such as the compound , are known to possess antiviral activity . This makes them potential candidates for the development of new antiviral drugs .

properties

IUPAC Name

6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3OS/c23-22(24,25)14-6-15(21-7-10-3-11(8-21)5-12(4-10)9-21)28-20-16(14)17(26)18(30-20)19(29)27-13-1-2-13/h6,10-13H,1-5,7-9,26H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCQFDXCACAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C45CC6CC(C4)CC(C6)C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-adamantyl)-3-amino-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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